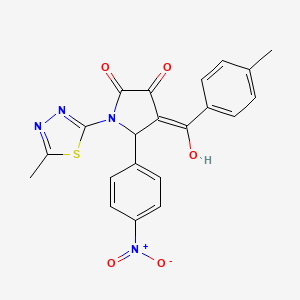![molecular formula C21H18ClNO4 B5486970 4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5486970.png)
4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate, also known as CMA, is a synthetic compound that has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, 4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. In neuroscience, 4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has been studied for its potential neuroprotective effects, as well as its ability to modulate neurotransmitter release. Finally, 4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has also been studied for its potential use as a tool in drug discovery, as it can be used to screen for compounds that target specific proteins or pathways.
Mecanismo De Acción
The exact mechanism of action of 4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins involved in cell growth and proliferation. Specifically, 4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has been shown to inhibit the activity of tubulin, a protein involved in cell division, as well as the activity of certain kinases, which are enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects
4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, modulation of neurotransmitter release, and inhibition of tubulin polymerization. Additionally, 4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has been shown to have anti-inflammatory effects, as well as antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate in lab experiments is its ability to selectively target specific proteins or pathways, making it a useful tool for drug discovery. Additionally, 4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has been shown to have low toxicity in vitro and in vivo, making it a potentially safe candidate for use in humans. However, one limitation of using 4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate. One area of interest is the development of 4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate-based cancer therapies, either as a standalone treatment or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate and its potential applications in other areas of scientific research, such as neuroscience and immunology. Finally, there is potential for the development of new 4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate analogues with improved solubility and bioavailability, which could further enhance its usefulness as a research tool and potential therapeutic agent.
Métodos De Síntesis
4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate can be synthesized through a multi-step process that involves the reaction of 4-chloro-2-methoxyphenol with 8-methoxy-2-quinolinecarboxylic acid, followed by the addition of vinyl magnesium bromide and acetic anhydride. The resulting compound is then purified through column chromatography to obtain pure 4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate.
Propiedades
IUPAC Name |
[4-chloro-2-methoxy-6-[(E)-2-(8-methoxyquinolin-2-yl)ethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4/c1-13(24)27-21-15(11-16(22)12-19(21)26-3)8-10-17-9-7-14-5-4-6-18(25-2)20(14)23-17/h4-12H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJHHBXBRPUOQO-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)Cl)C=CC2=NC3=C(C=CC=C3OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)Cl)/C=C/C2=NC3=C(C=CC=C3OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-(4-methyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5486888.png)
![N-(3,5-dimethylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5486894.png)
![N-ethyl-2-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5486909.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-phenyl-2-furyl)acrylonitrile](/img/structure/B5486915.png)

![N-(3-chloro-4-fluorophenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5486927.png)
![1-butyl-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazin-2-one](/img/structure/B5486934.png)
![1-cyclohexyl-5-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-tetrazole](/img/structure/B5486953.png)
![N-{1-[(allylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-4-butoxybenzamide](/img/structure/B5486956.png)
![2-cyclohexyl-6-(2,4-dichlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5486963.png)
![1-[2-(2-methoxyphenoxy)ethyl]-3,4-dimethylpiperidine hydrochloride](/img/structure/B5486964.png)
![5-[(3-methyl-2-thienyl)methylene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5486974.png)
![13-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5486980.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5486985.png)